
3-Chloro-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a chlorine atom at the third position and a methyl group at the sixth position in the quinoline ring enhances its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-chloroquinoline with methylboronic acid in the presence of a palladium catalyst and a base.
Microwave Irradiation: This method uses microwave irradiation to synthesize quinoline derivatives, providing operational simplicity and greater safety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned methods, optimized for higher yields and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide and aniline in the presence of a base such as triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-6-methylquinoline involves its interaction with various molecular targets and pathways:
DNA Synthesis Inhibition: The compound inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Known for its antiproliferative activity against cancer cells.
4-Chloro-6-methylquinoline-2(1H)-one: Exhibits antimicrobial activity.
Uniqueness: 3-Chloro-6-methylquinoline stands out due to its specific substitution pattern, which enhances its chemical reactivity and broadens its range of biological activities compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
56961-80-9 |
|---|---|
Molekularformel |
C10H8ClN |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
3-chloro-6-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 |
InChI-Schlüssel |
JZLFHUZWDMPHLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CN=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


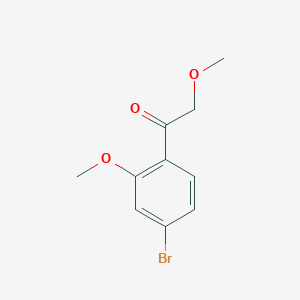

![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)

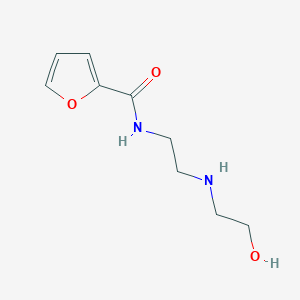
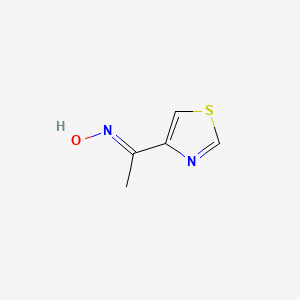
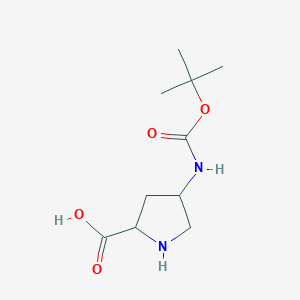
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)
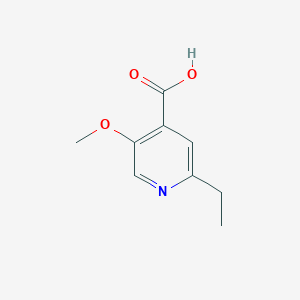


![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
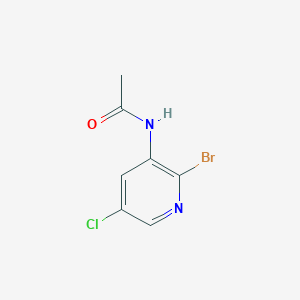
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
